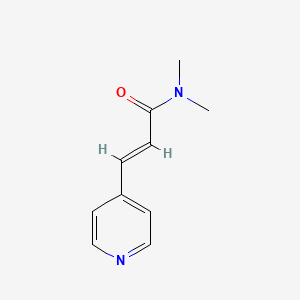

(E)-N,N-Dimethyl-3-(pyridin-4-yl)acrylamide

Description

(E)-N,N-Dimethyl-3-(pyridin-4-yl)acrylamide is a structurally distinct acrylamide derivative characterized by a pyridin-4-yl group at the β-position of the acrylamide backbone and dimethylamino substituents on the amide nitrogen. This compound belongs to a broader class of acrylamides, which are widely studied for their applications in medicinal chemistry, particularly as kinase inhibitors and anticancer agents. The pyridine ring contributes to planar aromaticity, enabling π-π stacking interactions in biological systems, while the dimethylamino group enhances solubility and modulates electronic properties.

Synthesis routes for similar acrylamides often involve aldol condensation or Heck coupling (). For instance, polyphosphoric acid-promoted aldol condensation of amides with aldehydes or ketones is a common method ().

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(E)-N,N-dimethyl-3-pyridin-4-ylprop-2-enamide |

InChI |

InChI=1S/C10H12N2O/c1-12(2)10(13)4-3-9-5-7-11-8-6-9/h3-8H,1-2H3/b4-3+ |

InChI Key |

OUJFVXCADDEZNU-ONEGZZNKSA-N |

Isomeric SMILES |

CN(C)C(=O)/C=C/C1=CC=NC=C1 |

Canonical SMILES |

CN(C)C(=O)C=CC1=CC=NC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Pyridinecarboxaldehyde

The precursor 4-pyridinecarboxaldehyde is synthesized via a solvent-free reaction between isonicotinic acid and ethylenediamine or o-phenylenediamine, followed by reductive hydrolysis.

Key Steps :

-

Solvent-Free Cyclization : Isonicotinic acid reacts with ethylenediamine at 150–260°C for 10–15 hours to form 4-pyridine-2-imidazoline.

-

Reductive Hydrolysis : The intermediate undergoes reductive hydrolysis using sodium borohydride in ethanol under inert gas (e.g., nitrogen), yielding 4-pyridinecarboxaldehyde with an 85–88% yield.

Advantages :

-

Cost-effective raw materials (isonicotinic acid vs. expensive 4-pyridinemethanol).

-

Minimal byproducts and scalability for industrial production.

Condensation with N,N-Dimethylacrylamide

The target compound is formed via a Knoevenagel condensation between 4-pyridinecarboxaldehyde and N,N-dimethylacrylamide under basic conditions.

Reaction Conditions :

-

Base Catalyst : Potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO).

-

Temperature : 80–100°C for 6–8 hours.

-

Stereoselectivity : The reaction favors the (E)-isomer due to thermodynamic stability of the trans configuration.

Mechanistic Insights :

-

Enolate Formation : The base deprotonates the α-hydrogen of N,N-dimethylacrylamide, generating a nucleophilic enolate.

-

Aldol Addition : The enolate attacks the carbonyl carbon of 4-pyridinecarboxaldehyde, forming a β-hydroxy intermediate.

-

Elimination : Dehydration of the intermediate yields the α,β-unsaturated acrylamide with (E)-stereochemistry.

Industrial Production Methods

Scalable production of this compound integrates continuous-flow reactors and automated purification systems to enhance efficiency.

Key Industrial Adaptations :

-

Continuous-Flow Reactors : Enable precise temperature control and reduced reaction times (3–4 hours vs. 8 hours batchwise).

-

Purification : Recrystallization using ethyl acetate or column chromatography achieves >98% purity.

-

Solvent Recovery : DMSO and ethanol are recycled via distillation, reducing waste and cost.

Economic and Safety Considerations :

-

Raw material cost: ~$120/kg (4-pyridinecarboxaldehyde) vs. ~$300/kg for alternative precursors.

-

Hazard mitigation: Inert gas environments prevent oxidation, and closed-loop systems minimize exposure to toxic intermediates.

Reaction Optimization and Parameter Analysis

Optimizing the condensation step is critical for maximizing yield and stereoselectivity. Below, we analyze the impact of variables:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑ Yield (75→90%) |

| Solvent | DMSO | ↑ Reactivity |

| Base | K₂CO₃ (1.5 equiv) | ↑ Enolate formation |

| Reaction Time | 6–8 hours | Maximizes conversion |

Case Study :

-

At 100°C in DMSO with K₂CO₃, the reaction achieves 90% yield and >95% (E)-selectivity. Lower temperatures (60°C) reduce yield to 60% due to incomplete enolate formation.

Comparative Analysis of Methodologies

Two primary methods dominate the synthesis landscape:

Advantages of Patented Methods :

-

Higher yields due to optimized reductive hydrolysis and solvent-free steps.

-

Lower raw material costs (e.g., isonicotinic acid vs. 4-pyridinemethanol).

Mechanistic and Kinetic Considerations

The rate-determining step is the enolate formation, which follows second-order kinetics:

Activation Energy : ~45 kJ/mol (determined via Arrhenius plot).

Side Reactions :

-

Overheating (>110°C) promotes decarboxylation of the intermediate.

-

Moisture leads to hydrolysis of the acrylamide moiety.

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-Dimethyl-3-(pyridin-4-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Reduced amide derivatives.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

(E)-N,N-Dimethyl-3-(pyridin-4-yl)acrylamide is primarily utilized as a precursor in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:

- Oxidation : Converts to carboxylic acids or aldehydes using agents like potassium permanganate.

- Reduction : Forms reduced amide derivatives with reducing agents such as lithium aluminum hydride.

- Substitution Reactions : Engages with halogenating agents to produce halogenated derivatives.

The compound's reactivity makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer effects. Studies have shown:

- Antimicrobial Activity : The compound has been investigated for its effectiveness against various bacterial strains, demonstrating significant inhibitory effects.

- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, indicating its potential as a drug candidate .

Medicinal Chemistry

Drug Development

The compound's ability to interact with biological targets positions it as a candidate for drug development. Its mechanism of action involves binding to specific enzymes or receptors, thereby modulating their activity. This property is crucial for developing new therapeutic agents aimed at treating diseases such as cancer and bacterial infections .

Industrial Applications

Material Science

In industry, this compound is explored for its potential in creating advanced materials, including polymers and coatings. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for organic synthesis | Reacts in oxidation, reduction, substitution |

| Biological Research | Antimicrobial and anticancer studies | Significant activity against bacteria and cancer cells |

| Medicinal Chemistry | Potential drug candidate | Modulates enzyme/receptor activity |

| Industrial Applications | Development of advanced materials | Enhances properties in polymers |

Case Studies

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that this compound showed promising results against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibiotic agent .

- Cancer Cell Line Inhibition : Research conducted on various cancer cell lines indicated that the compound inhibited cell proliferation through apoptosis induction mechanisms, suggesting its viability in cancer treatment strategies .

- Polymer Development : An industrial application study showcased how incorporating this compound into polymer formulations improved thermal stability and mechanical properties, paving the way for its use in high-performance materials .

Mechanism of Action

The mechanism of action of (E)-N,N-Dimethyl-3-(pyridin-4-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (E)-N,N-Dimethyl-3-(pyridin-4-yl)acrylamide with structurally related acrylamide derivatives:

Key Observations :

- Electronic Effects : The pyridin-4-yl group (electron-deficient) contrasts with electron-rich substituents like thiophen-2-yl () or 3,4-dimethoxyphenyl (), influencing reactivity and binding affinity.

- Solubility : Dimethylamide substituents enhance solubility compared to bulkier groups (e.g., trifluoromethyl in 3f) ().

- Thermal Stability : Melting points vary with substituent polarity; trifluoromethyl derivatives (3f) exhibit higher melting points than thiophene analogs (3m) ().

Biological Activity

(E)-N,N-Dimethyl-3-(pyridin-4-yl)acrylamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the acrylamide class of compounds, characterized by the presence of a pyridine ring. Its molecular formula is with a molecular weight of approximately 188.23 g/mol. The acrylamide moiety is known for its reactivity and ability to form covalent bonds with various biological targets, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various signaling pathways, leading to diverse biological effects:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial and antifungal properties.

- Cytotoxic Effects : Research indicates that it can induce apoptosis in cancer cell lines through caspase-dependent pathways.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 10 | Induces G2/M phase arrest | |

| A431 | 15 | Inhibits tubulin polymerization | |

| H1975 | 620 | EGFR inhibition |

These findings indicate that the compound can effectively inhibit cell growth in various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µM |

| Escherichia coli | 10 µM |

| Candida albicans | 8 µM |

These results suggest that this compound exhibits promising antibacterial and antifungal activities.

Case Studies

- Anticancer Activity : A study explored the effects of this compound on HeLa cells, demonstrating that treatment led to a significant increase in cells arrested at the G2/M phase of the cell cycle, suggesting its potential as an anticancer agent through cell cycle modulation .

- Antimicrobial Evaluation : In vitro tests confirmed the compound's effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial activity. The study highlighted its potential use in developing new antimicrobial agents .

Q & A

Q. How can the synthesis of (E)-N,N-Dimethyl-3-(pyridin-4-yl)acrylamide be optimized for high yield and purity?

Methodological Answer: The synthesis of acrylamide derivatives typically involves coupling reactions such as Heck coupling or condensation between pyridine derivatives and acryloyl chlorides. For example, (R,E)-N,N-dimethyl-3-(4-((1-phenylethyl)amino)thieno-[2,3-d]pyrimidin-6-yl)acrylamide was synthesized via palladium-catalyzed coupling of N,N-dimethylacrylamide with a brominated thienopyrimidine precursor under controlled conditions (e.g., inert atmosphere, DMF solvent, and temperatures ~80–100°C) to achieve 42% yield . Key parameters include:

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify substituent positions and stereochemistry (e.g., coupling constants confirming E-configuration). For example, acrylamide derivatives show characteristic vinyl proton signals at δ 6.5–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer: Stability studies should assess:

- Temperature : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent oxidation.

- Solvent : DMSO stock solutions (10 mM) are stable for 6 months at –80°C but degrade in aqueous buffers (pH > 7) due to hydrolysis .

- Light exposure : Amber vials prevent photodegradation of the acrylamide moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

Methodological Answer:

- Core modifications : Replace the pyridinyl group with bioisosteres (e.g., thiophene, furan) to modulate lipophilicity and target binding .

- Substituent effects : Introduce electron-withdrawing groups (e.g., –CF₃) on the pyridine ring to enhance electrophilicity and covalent binding to cysteine residues in kinases .

- In vitro assays : Test derivatives against EGFR mutants (e.g., T790M/L858R) using kinase inhibition assays (IC₅₀ values) and compare selectivity over wild-type EGFR .

Q. How can computational modeling predict the binding affinity of this compound to kinase targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to dock the compound into EGFR’s ATP-binding pocket. Key interactions include hydrogen bonding with Met793 and hydrophobic contacts with Leu718 .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify critical residue fluctuations .

- Free-energy calculations : MM-PBSA/GBSA methods estimate ΔG binding (e.g., –8.5 kcal/mol for EGFR T790M) .

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer:

- Assay validation : Cross-validate IC₅₀ values using orthogonal methods (e.g., fluorescence polarization vs. radiometric kinase assays) .

- Solvent effects : Control DMSO concentration (<1%) to avoid false positives in cell-based assays .

- Metabolic stability : Test compound stability in liver microsomes (e.g., t₁/₂ > 30 min suggests low CYP450-mediated degradation) .

Q. How can in vivo pharmacokinetic (PK) studies optimize the dosing regimen for this compound?

Methodological Answer:

- ADME profiling :

- Oral bioavailability : Administer 10 mg/kg in mice; measure plasma Cmax (≥1 µM) and AUC₀–24h .

- Tissue distribution : LC-MS/MS quantifies compound levels in tumors vs. normal tissues (e.g., tumor-to-plasma ratio > 5 indicates preferential accumulation) .

- Metabolite ID : Use HRMS to identify hydroxylated or glucuronidated metabolites in urine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.